molecular formula C14H13NOS B15168059 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- CAS No. 437981-39-0

2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)-

Cat. No.: B15168059
CAS No.: 437981-39-0
M. Wt: 243.33 g/mol
InChI Key: HGADJQSDTXPTFQ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is an organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- typically involves the reaction of 2(1H)-quinolinone with ethyl iodide and propargyl thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propynylthio group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various nucleophiles in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Oxidized quinolinone derivatives.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is not well-documented. quinolinone derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)-
  • 2(1H)-Quinolinone, 1-methyl-4-(2-propynylthio)-
  • 2(1H)-Quinolinone, 1-ethyl-4-(2-butynylthio)-

Uniqueness

2(1H)-Quinolinone, 1-ethyl-4-(2-propynylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propynylthio group can impart unique properties compared to other quinolinone derivatives.

Properties

CAS No.

437981-39-0

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-ethyl-4-prop-2-ynylsulfanylquinolin-2-one

InChI

InChI=1S/C14H13NOS/c1-3-9-17-13-10-14(16)15(4-2)12-8-6-5-7-11(12)13/h1,5-8,10H,4,9H2,2H3

InChI Key

HGADJQSDTXPTFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)SCC#C

Origin of Product

United States

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